molecular formula C10H14N2O B2844522 2-(2,5-Dimethylphenyl)acetohydrazide CAS No. 341011-22-1

2-(2,5-Dimethylphenyl)acetohydrazide

Cat. No. B2844522
M. Wt: 178.235
InChI Key: BATNUXSXROWIMN-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethylphenyl)acetohydrazide” is a chemical compound with the molecular formula C10H14N2O . It is used in various fields of research and has been mentioned in several scientific publications .


Synthesis Analysis

The synthesis of compounds similar to “2-(2,5-Dimethylphenyl)acetohydrazide” has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethylphenyl)acetohydrazide” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 194.105527694 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Dimethylphenyl)acetohydrazide” include a molecular weight of 194.23 g/mol, a topological polar surface area of 64.4 Ų, and a complexity of 197 .

Scientific Research Applications

Green Synthesis and Anticancer Activity

One significant application of related compounds involves the green synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazones, which have shown promising anticancer activity. For instance, the reaction of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide with various carbonyl compounds under solvent-free conditions has yielded new derivatives with good to excellent yields. These compounds were evaluated for their anticancer potential against HepG2 cell lines, demonstrating significant activity for some compounds. Molecular docking further supported their potential as DYRK1A inhibitors, indicating their relevance in anticancer research (Gomha et al., 2020).

Photoreleasable Protecting Group for Carboxylic Acids

In the realm of organic synthesis, 2,5-dimethylphenacyl, a chromophore related to the query compound, has been introduced as a new photoreleasable protecting group for carboxylic acids. This approach involves direct photolysis of 2,5-dimethylphenacyl esters, leading to almost quantitative yields of the corresponding carboxylic acids. This method, which is based on efficient intramolecular hydrogen abstraction, eliminates the need for a photosensitizer, highlighting a novel application in synthetic chemistry (Klan et al., 2000).

Antimicrobial Activity of Novel Compounds

The synthesis of novel compounds using 2-(2,5-Dimethylphenyl)acetohydrazide or similar structures has also been explored for antimicrobial applications. For example, the development of novel phthalazinone derivatives from acetic acid hydrazide has been reported, with some of these compounds showing significant antibacterial activities in vitro. This demonstrates the compound's utility as a precursor in synthesizing heterocycles with potential biological applications (Fatehia & Mohamed, 2010).

Nonlinear Optical Properties

Furthermore, compounds derived from or related to 2-(2,5-Dimethylphenyl)acetohydrazide have been studied for their nonlinear optical properties. Research in this area has focused on synthesizing hydrazones and exploring their third-order nonlinear optical properties, indicating their potential applications in optical device technologies such as optical limiters and switches. The study of these properties is crucial for advancing materials science, particularly in developing new materials for photonics and optoelectronics (Naseema et al., 2010).

Future Directions

The future directions for “2-(2,5-Dimethylphenyl)acetohydrazide” could involve further exploration of its potential biological activities. Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities, suggesting that “2-(2,5-Dimethylphenyl)acetohydrazide” may also have unexplored therapeutic potentials .

properties

IUPAC Name

2-(2,5-dimethylphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATNUXSXROWIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)acetohydrazide

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